molecular formula C7H3FO2S B8362442 4-Fluorobenzo[d][1,3]dioxole-2-thione

4-Fluorobenzo[d][1,3]dioxole-2-thione

Cat. No.: B8362442
M. Wt: 170.16 g/mol
InChI Key: BNGSQDWQIBQYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[d][1,3]dioxole-2-thione is a heterocyclic compound featuring a benzo[d][1,3]dioxole core (a fused benzene ring with two oxygen atoms at positions 1 and 3) substituted with a fluorine atom at the 4-position and a thione (C=S) group at the 2-position. This structure combines electronic effects from the electronegative fluorine and the polarizable sulfur atom, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H3FO2S

Molecular Weight

170.16 g/mol

IUPAC Name

4-fluoro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3FO2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H

InChI Key

BNGSQDWQIBQYMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=S)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Methyl vs. Chlorine

4-Methylbenzo[d][1,3]dioxole-2-thione
  • Structure : The methyl group at the 4-position introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
  • However, the lack of electronegativity reduces hydrogen-bonding capability compared to fluorine .
4-Chlorobenzo[D]oxazole-2-thiol
  • Structure : Replaces the dioxole ring with an oxazole (one oxygen and one nitrogen) and substitutes chlorine at the 4-position. The thiol (-SH) group differs chemically from the thione (C=S).
  • Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter intermolecular interactions (e.g., halogen bonding). The oxazole ring’s nitrogen could participate in additional hydrogen bonding or coordination chemistry .
Key Differences Table
Compound Core Structure 4-Substituent Functional Group Key Properties Inferred
4-Fluorobenzo[d][1,3]dioxole-2-thione Benzo[d][1,3]dioxole Fluorine Thione (C=S) High electronegativity, hydrogen-bond acceptor
4-Methylbenzo[d][1,3]dioxole-2-thione Benzo[d][1,3]dioxole Methyl Thione (C=S) Increased lipophilicity, steric bulk
4-Chlorobenzo[D]oxazole-2-thiol Benzo[D]oxazole Chlorine Thiol (-SH) Potential halogen bonding, redox activity

Crystallographic and Supramolecular Behavior

  • 4-Fluorobenzo[d][1,3]dioxole-2-thione : While direct crystallographic data are unavailable, studies on co-crystals of 4-fluorobenzoic acid (a related fluorinated aromatic compound) reveal that fluorine participates in N–H···O and O–H···O hydrogen bonds, stabilizing supramolecular architectures. This suggests fluorine in the target compound may similarly influence crystal packing .
  • 4-Chloro Oxazole-thiol : The thiol group (-SH) can form disulfide bonds or act as a nucleophile, whereas the thione (C=S) in the target compound may exhibit tautomerism or metal-coordination behavior .

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